![molecular formula C6H8O2 B3105666 2-Ethynyl-2-methyl-[1,3]dioxolane CAS No. 15441-75-5](/img/structure/B3105666.png)

2-Ethynyl-2-methyl-[1,3]dioxolane

Descripción general

Descripción

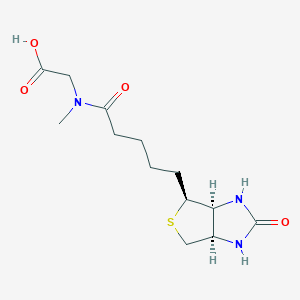

2-Ethynyl-2-methyl-[1,3]dioxolane is a chemical compound with the molecular formula C6H12O2 . It is also known by other names such as 2-Butanone, cyclic ethylene acetal; 2-Butanone, cyclic 1,2-ethanediyl acetal; 2-Ethyl-2-methyldioxolane; 2-Methyl-2-ethyldioxolane .

Synthesis Analysis

This compound has been used as a reagent in the selective ketalization of 1-oxo functions of 8a-methyl 1,6-dioxo 1,2,3,4,6,7,8,8a-octahydronaphthalene and 7a-methyl 1,5-dioxo 5,6,7,7a-tetrahydroindane . It was also employed in the enantioselective total synthesis of (-)-strychnine .Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is UPZFLZYXYGBAPL-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.409 (lit.) . The boiling point of this compound is 116-117 °C (lit.) , and it has a density of 0.929 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Hydrogenolysis Studies

2-Ethynyl-2-methyl-[1,3]dioxolane has been studied in the context of hydrogenolysis. Davis and Brown (1971) explored the hydrogenolysis of 2-methyl-1,3-dioxolane to 2-ethoxyethanol using AlH2Cl, highlighting the reaction mechanisms and intermediate compounds involved in this process (Davis & Brown, 1971).

Safety Assessment in Fragrance Ingredients

Ethyl 2-methyl-1,3-dioxolane-2-acetate, a compound related to this compound, was evaluated for its safety in various toxicological endpoints. This study by Api et al. (2018) is crucial in understanding the safety profile of related compounds in fragrances (Api et al., 2018).

Renewable Energy Applications

Research by Harvey, Merriman, and Quintana (2016) demonstrated the potential of 2,3-Butanediol, which can be converted into compounds like 2-ethyl-2,4,5-trimethyl-1,3-dioxolanes, for use in renewable gasoline, solvents, and fuel additives. This illustrates the broader applications of dioxolane derivatives in sustainable energy solutions (Harvey, Merriman, & Quintana, 2016).

Chemical Synthesis and Industrial Applications

Petroski (2002) focused on the synthesis of 2-Methyl-1,3-dioxolane-2-ethanol, a compound closely related to this compound, which is significant in the context of chemical synthesis and potential industrial applications (Petroski, 2002).

Electrochemical Applications

Haerens et al. (2009) investigated the electrochemical stability of 2-methyl-1,3-dioxolane in the context of metal electrodeposition, shedding light on its utility in electrochemistry and potential environmental impacts (Haerens, Matthijs, Binnemans, & Bruggen, 2009).

Mecanismo De Acción

Safety and Hazards

This compound is classified as Acute Tox. 4 Inhalation - Eye Irrit. 2 - Flam. Liq. 2 - Skin Irrit. 2 - STOT SE 3 . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Propiedades

IUPAC Name |

2-ethynyl-2-methyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-6(2)7-4-5-8-6/h1H,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVIYUYNYOCTPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid](/img/structure/B3105596.png)

![N-[(2-chloropyridin-3-yl)methyl]propan-2-amine](/img/structure/B3105627.png)

![7-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B3105651.png)